FMF-04-159-R

CDK16 PCTAIRE1 kinase inhibition

Acquire FMF-04-159-R as a reversible, non-covalent CDK14/CDK16 inhibitor (CDK16 IC50=5.9nM). Uniquely suited as a control for covalent probes like FMF-04-159-2 to deconvolute transient vs. sustained target engagement in washout assays. Ensure experimental reproducibility; its defined potency fingerprint avoids broad kinase off-target effects. High purity (≥98% HPLC) and fully characterized.

Molecular Formula C28H32Cl3N7O5S
Molecular Weight 685.0 g/mol
Cat. No. B10825826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMF-04-159-R
Molecular FormulaC28H32Cl3N7O5S
Molecular Weight685.0 g/mol
Structural Identifiers
SMILESCN(C)CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
InChIInChI=1S/C28H32Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3,5-6,13-16,18H,4,7-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)
InChIKeyCPSBAEQKXVXCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FMF-04-159-R: Potent Reversible CDK14/CDK16 Inhibitor for TAIRE Kinase Research


FMF-04-159-R (CAS: 2741262-15-5) is a synthetic small molecule inhibitor targeting the TAIRE subfamily of cyclin-dependent kinases, specifically CDK14 and CDK16. It is primarily deployed as a reversible control compound for the covalent inhibitor FMF-04-159-2, allowing researchers to deconvolute the effects of covalent versus reversible target engagement [1]. The compound demonstrates potent inhibition of CDK16 (IC50 = 5.9 nM) and CDK14 (IC50 = 139.1 nM) in biochemical assays, with a molecular weight of 685.02 g/mol and high purity (≥98% HPLC) .

Why FMF-04-159-R Cannot Be Replaced by Other CDK14 or CDK16 Inhibitors


While several inhibitors target CDK14 or CDK16, FMF-04-159-R occupies a unique position as a reversible, non-covalent inhibitor with a specific potency and selectivity fingerprint. Unlike covalent binders such as FMF-04-159-2, its reversible nature allows for washout experiments to study on-target effects without permanent kinase modification [1]. Furthermore, its potency profile against CDK16 and CDK14 differs significantly from broader-spectrum CDK inhibitors like AT7519 or clinically approved CDK4/6 inhibitors, which exhibit divergent potency, off-target profiles, and toxicity liabilities [2]. Therefore, direct substitution without considering these quantitative differences will compromise experimental reproducibility and biological interpretation.

Quantitative Evidence for Selecting FMF-04-159-R Over Comparator Compounds


Potency Profile: CDK16 Inhibition Relative to AT7519 and Rebastinib

FMF-04-159-R demonstrates potent CDK16 inhibition (IC50 = 5.9 nM) in biochemical LanthaScreen assays [1]. This is comparable to the multi-targeted inhibitor AT7519 (IC50 = 3.9 nM) [1]. In contrast, the clinically relevant inhibitor rebastinib, while potent against CDK16 in cell-based assays, exhibits a distinct extended type II binding mode confirmed by co-crystal structure, differentiating its mechanism and potential off-target profile [2].

CDK16 PCTAIRE1 kinase inhibition

Reversible vs. Covalent Target Engagement: Washout Kinetics

A key differentiator is the reversible nature of FMF-04-159-R. In cellular NanoBRET assays, FMF-04-159-R shows a 5-fold weaker inhibition of CDK14 (IC50 = 563 nM) compared to the covalent inhibitor FMF-04-159-2 (IC50 = 39.6 nM). Critically, after a 2-hour washout, FMF-04-159-R's potency drops an additional 7-fold (IC50 = 3417 nM), whereas FMF-04-159-2 maintains significant target engagement, confirming the covalent interaction [1].

CDK14 covalent inhibition washout NanoBRET

Selectivity Profile: TAIRE Kinase Engagement vs. CDK2

FMF-04-159-R exhibits a TAIRE kinase-biased selectivity profile. In cellular pull-down assays, it engages CDK14, CDK16, and CDK17 at high concentrations, but does not inhibit CDK2 (IC50 = 493 nM) as strongly as the covalent inhibitor FMF-04-159-2 (IC50 = 256 nM). This is because FMF-04-159-R lacks the covalent warhead that enhances CDK2 inhibition in FMF-04-159-2 [1]. Furthermore, FMF-04-159-R does not inhibit CDK16 and CDK17 as strongly as FMF-04-159-2 in these cellular assays [1].

kinase selectivity TAIRE family CDK2

Cellular Antiproliferative Activity Compared to AT7519

In HCT116 colorectal cancer cells, FMF-04-159-R demonstrates modest antiproliferative activity (IC50 = 5.87 μM) after 72h treatment, which is 44-fold weaker than the pan-CDK inhibitor AT7519 (IC50 = 0.132 μM) [1]. This reduced cytotoxicity is consistent with its more selective TAIRE kinase inhibition and reversible binding mode, making it a more appropriate tool for studying specific CDK14/16 biology without inducing broad cell cycle arrest.

cytotoxicity HCT116 proliferation

Optimal Research Applications for FMF-04-159-R in CDK14/16 Biology


Deconvolution of Covalent vs. Reversible CDK14 Inhibition

Employ FMF-04-159-R as a reversible control in washout experiments alongside covalent inhibitors like FMF-04-159-2. This allows for the identification of cellular phenotypes specifically attributable to sustained covalent target engagement versus transient reversible inhibition, as demonstrated in phospho-proteomic studies of CDK14 function [1].

Selective CDK16 Profiling in Cancer Cell Models

Utilize FMF-04-159-R to selectively inhibit CDK16 (IC50 = 5.9 nM) in cellular assays, particularly in models where CDK16 has been implicated (e.g., melanoma, medulloblastoma). Its reversible nature and lower cytotoxicity compared to multi-targeted inhibitors like AT7519 or rebastinib make it suitable for studying CDK16-specific signaling without inducing broad kinase inhibition [1][2].

Mechanistic Studies of TAIRE Kinase Function in Cell Cycle

Apply FMF-04-159-R in synchronized cell cycle experiments to investigate the role of CDK14 and CDK16 in mitotic progression. Its reversible inhibition allows for precise temporal control of target activity, enabling dissection of kinase function at specific cell cycle phases, as shown in HCT116 cell studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMF-04-159-R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.